![molecular formula C10H11N3S B1490485 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-55-5](/img/structure/B1490485.png)

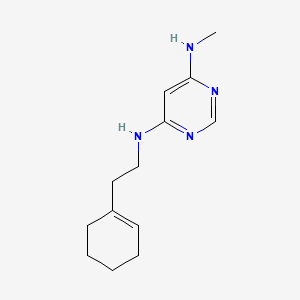

3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine”, thiophene derivatives are generally synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters .Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including “3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine”, have shown promising antimicrobial properties . They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Uses

These compounds have been reported to exhibit anti-inflammatory and analgesic activities . This makes them valuable in the research for new treatments for conditions characterized by inflammation and pain .

Antitumor Activity

The thiophene moiety is a key feature in molecules with antitumor properties . Research into thiophene derivatives like “3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” could lead to the development of novel anticancer drugs .

Material Science: Optoelectronics

In the field of material science, particularly optoelectronics , thiophene derivatives are used in the fabrication of devices like organic light-emitting diodes (OLEDs) and organic solar cells due to their excellent electronic properties .

Sensor Development

Thiophene derivatives have been utilized in the development of sensors . For instance, they can act as selective and sensitive colorimetric and fluorescent sensors for metal ions, which is significant for environmental monitoring and analysis .

Kinase Inhibition

These compounds are also explored for their role as kinase inhibitors , which is important in the treatment of various diseases, including cancer, by targeting specific kinase enzymes involved in disease pathways .

Mechanism of Action

Target of Action

The primary targets of 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are various kinases including FGFR 3, EGFR, JAK, and RON . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.

Mode of Action

3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function. For instance, the compound can cause cell cycle arrest at the G1/G0 phase .

Biochemical Pathways

The inhibition of kinases by 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine affects multiple biochemical pathways. These include the FGFR, EGFR, JAK-STAT, and RON signaling pathways . The disruption of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may have favorable pharmacokinetic profiles .

Result of Action

The result of the action of 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the inhibition of cell proliferation. This is achieved through the disruption of normal cell signaling pathways, leading to cell cycle arrest and potentially apoptosis .

properties

IUPAC Name |

3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-9(14-5-1)10-7-6-11-4-3-8(7)12-13-10/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYALGZMNFZKMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)

![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)

![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)